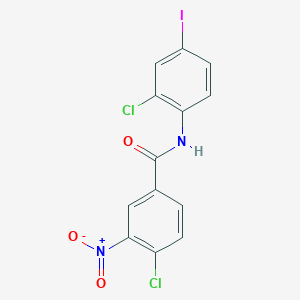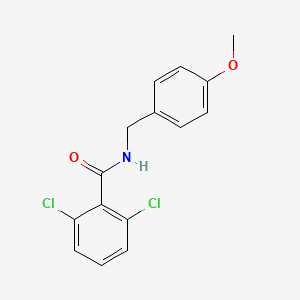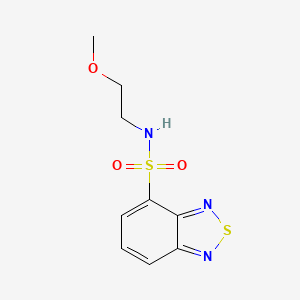![molecular formula C21H24O8S2 B6030129 dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate, also known as MDPS, is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. MDPS is a sulfonate ester that contains two phenylsulfonyl groups and two ester groups. It has a molecular weight of 546.64 g/mol and a melting point of 102-104°C.
Mecanismo De Acción
The mechanism of action of dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate is not fully understood, but it is believed to involve the formation of covalent bonds with other molecules. This compound contains two reactive ester groups that can react with nucleophiles such as amino acids and proteins. This covalent bonding can lead to crosslinking of polymers or modification of proteins, which can alter their properties and functions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its effects on living organisms are not well studied. This compound has been shown to crosslink proteins and alter their functions, which could potentially have negative effects on biological systems. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. This compound is also a versatile reagent that can be used in a variety of applications, including as a crosslinking agent for polymers and proteins. However, this compound also has limitations. It can be difficult to purify and handle due to its high reactivity, and its effects on biological systems are not well understood.
Direcciones Futuras
There are several future directions for research on dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate. One potential area of research is the development of new drug delivery systems using this compound. This compound has been shown to enhance the solubility and bioavailability of certain drugs, and further research could lead to the development of more effective drug delivery systems. Another area of research is the use of this compound as a crosslinking agent for biomaterials. This compound has been shown to crosslink proteins and alter their properties, and further research could lead to the development of new biomaterials with improved properties.
Métodos De Síntesis
The synthesis of dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate involves the reaction of 4,4'-dichlorodiphenylsulfone with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate has been used in various scientific research applications, including as a crosslinking agent for polymers, a stabilizer for polymeric membranes, and a reagent for the synthesis of novel organic compounds. This compound has also been investigated for its potential use in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Propiedades
IUPAC Name |
methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]methyl]phenyl]sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8S2/c1-28-20(22)11-13-30(24,25)18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)31(26,27)14-12-21(23)29-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZULYGNGXWAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)



![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)

![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)

![2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)